molecular formula C9H17NO B13220397 4-Amino-1-cyclobutyl-3-methylbutan-2-one

4-Amino-1-cyclobutyl-3-methylbutan-2-one

Cat. No.: B13220397
M. Wt: 155.24 g/mol
InChI Key: SXJWGQFFOIHEJG-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutyl-3-methylbutan-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is part of a class of compounds featuring a cyclobutane ring, a structure of growing interest in medicinal chemistry for its unique three-dimensional, puckered conformation . The incorporation of cyclobutane rings in drug candidates is known to confer favorable properties such as conformational restriction, improved metabolic stability, and the ability to fill hydrophobic pockets in target proteins . Please note that specific research applications and the mechanism of action for this particular compound are not detailed in the available public literature. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclobutyl-3-methylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-7(6-10)9(11)5-8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

SXJWGQFFOIHEJG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)CC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-cyclobutyl-3-methylbutan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups pKa (if available) Safety Considerations
This compound C₈H₁₅NO 141.21 Ketone, amino, cyclobutyl Not reported Likely similar to amines
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Amine, cyclobutyl Not reported Requires first aid for inhalation/skin contact
4-Benzylamino-pent-3-en-2-one C₁₂H₁₅NO 189.25 Enone, benzylamino Not reported Assume standard amine handling
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 Amino, carboxylic acid, cyclohexyl pKa1=2.65, pKa2=10.03 Acidic/basic handling required

Key Observations:

Functional Group Influence: The target compound’s ketone group distinguishes it from 1-(Aminomethyl)cyclobutanamine (solely an amine) and 1-Amino-1-cyclohexanecarboxylic acid (carboxylic acid). The enone system in 4-Benzylamino-pent-3-en-2-one introduces conjugation, altering reactivity compared to the saturated ketone in the target compound.

Cyclic Substituent Effects: The cyclobutyl group in the target compound introduces greater ring strain than the cyclohexyl group in 1-Amino-1-cyclohexanecarboxylic acid. This strain may enhance reactivity in ring-opening or functionalization reactions. The benzyl group in 4-Benzylamino-pent-3-en-2-one provides aromatic stabilization, likely increasing thermal stability compared to the aliphatic cyclobutyl group.

Basicity and pKa: While the target compound’s pKa is unreported, the pKa values of 1-Amino-1-cyclohexanecarboxylic acid (pKa1=2.65, pKa2=10.03 ) suggest that amino groups in cyclic environments exhibit moderate basicity. This implies the target compound’s amino group may have similar behavior, influencing solubility and interaction with biological targets.

Safety and Handling: Amines like 1-(Aminomethyl)cyclobutanamine require precautions for inhalation, skin contact, and ingestion . The target compound likely shares these hazards, necessitating adequate ventilation and personal protective equipment.

Research Implications:

  • Reactivity : The cyclobutyl group’s strain may make the target compound more reactive in nucleophilic additions or cycloadditions compared to benzyl- or cyclohexyl-substituted analogs.
  • Computational Predictions : Density-functional thermochemistry methods (e.g., hybrid functionals ) could predict thermochemical properties (e.g., bond dissociation energies) to guide synthetic applications.

Biological Activity

4-Amino-1-cyclobutyl-3-methylbutan-2-one is an organic compound notable for its unique structural characteristics, including a cyclobutyl ring, an amino group, and a ketone functional group. This compound has garnered attention in pharmacology due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C9_{9}H15_{15}N\O
  • Molecular Weight : Approximately 155.24 g/mol
  • IUPAC Name : this compound

The structural features of this compound contribute to its reactivity and biological properties, making it a candidate for various medicinal chemistry applications.

Research indicates that this compound interacts with specific biological targets, potentially including various receptors and enzymes involved in metabolic processes. Studies have focused on its binding affinity to these targets, which is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it relevant in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cytotoxicity : Its effects on cell viability and proliferation have been studied, indicating possible applications in cancer therapy.

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Assessment :
    • In vitro tests demonstrated that the compound reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Studies :
    • Cytotoxicity assays on cancer cell lines revealed that the compound induced apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Properties
4-Amino-1-cyclobutyl-2-methylbutan-1-oneHydroxylated derivativeDifferent reactivity due to hydroxyl group
4-Amino-1-cyclobutyl-2-methylbutan-1-amineAmino derivativeVarying biological activities compared to ketone
4-Amino-1-cyclobutyl-2-methylbutan-1-ketoneKetone derivativeDistinct chemical properties due to ketone function

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